Dibenzo[b,e][1,4]dioxin-2-ylboronic acid
CAS No.:
Cat. No.: VC18725381
Molecular Formula: C12H9BO4
Molecular Weight: 228.01 g/mol
* For research use only. Not for human or veterinary use.
![Dibenzo[b,e][1,4]dioxin-2-ylboronic acid -](/images/structure/VC18725381.png)
Specification
Molecular Formula | C12H9BO4 |
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Molecular Weight | 228.01 g/mol |
IUPAC Name | dibenzo-p-dioxin-2-ylboronic acid |
Standard InChI | InChI=1S/C12H9BO4/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H |
Standard InChI Key | RTIVQDQWZLIWQY-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC2=C(C=C1)OC3=CC=CC=C3O2)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Dibenzo[b,e] dioxin-2-ylboronic acid consists of two benzene rings fused to a 1,4-dioxin ring system, with a boronic acid (-B(OH)₂) group substituting the 2-position (Figure 1). Key parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₂H₉BO₄ | |
Molecular weight | 228.01 g/mol | |
CAS RN | 868380-13-6 | |
IUPAC name | dibenzo-p-dioxin-2-ylboronic acid | |
Melting point | Not reported | – |
Boiling point | Not reported | – |
The compound’s structure is confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), though specific spectral data remain unpublished in open literature.
Electronic and Steric Properties
The dibenzo[b,e] dioxin core imposes significant steric hindrance and electronic effects:
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Aromaticity: The fused benzene and dioxin rings create an extended π-system, enhancing stability and planar rigidity.
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Boronic Acid Reactivity: The -B(OH)₂ group at position 2 participates in Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl halides .
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves boronation of a dibenzo[b,e] dioxin precursor. A representative protocol from LookChem (2022) achieves an 87% yield :
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Reagents: Bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate (KOAc).
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Conditions: Reflux in dioxane at 90°C for 12 hours under inert atmosphere .
The reaction proceeds via palladium-catalyzed Miyaura borylation, replacing the bromine atom with a boronic ester, which is subsequently hydrolyzed to the boronic acid.
Yield Optimization
Key factors influencing yield include:
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Catalyst Loading: 2–5 mol% Pd(dppf)Cl₂ maximizes turnover.
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Solvent Choice: Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency .
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Temperature: Elevated temperatures (80–100°C) accelerate transmetallation.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic acid group enables C–C bond formation with aryl halides, producing biaryl structures central to pharmaceuticals and agrochemicals. For example:
This reaction is pivotal in synthesizing polycyclic aromatic hydrocarbons (PAHs) with tailored electronic properties.
Material Science Applications
The rigid dibenzo[b,e] dioxin backbone enhances thermal stability in polymers and liquid crystals. Composite materials incorporating this moiety exhibit:
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High Glass Transition Temperatures (Tg): >200°C in polyimide matrices.
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Electron Transport Properties: Useful in organic light-emitting diodes (OLEDs).
Medicinal Chemistry and Biological Relevance
Bioavailability Considerations
The compound’s high molecular weight (228.01 g/mol) and LogP (estimated 2.1) suggest moderate blood-brain barrier permeability, necessitating derivatization for CNS-targeted therapies.
Future Directions and Challenges
Synthetic Challenges
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Functionalization: Selective modification of the dioxin ring without boronic acid cleavage remains difficult.
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Scalability: Current protocols require optimization for kilogram-scale production .
Emerging Applications
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Photovoltaics: PAHs derived from this compound could improve photon absorption in solar cells.
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Anticancer Agents: Boronic acids are explored as proteasome inhibitors, warranting cytotoxicity studies.
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